![molecular formula C6H10O2 B14632576 [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol CAS No. 57476-08-1](/img/structure/B14632576.png)
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is a chiral organic compound with a unique structure characterized by a cyclopropane ring substituted with a methylene group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring. Subsequent functionalization steps introduce the methylene and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]dimethanol
- [(1R,2S)-3,4-Di-tert-butylcyclobut-3-ene-1,2-diyl]dimethanol
- [(1R,2S)-2-Methylcyclohexanamine]
Uniqueness
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
57476-08-1 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
[(1R,2S)-2-(hydroxymethyl)-3-methylidenecyclopropyl]methanol |
InChI |
InChI=1S/C6H10O2/c1-4-5(2-7)6(4)3-8/h5-8H,1-3H2/t5-,6+ |
InChI-Schlüssel |
SUAJNHGXHTVCFN-OLQVQODUSA-N |
Isomerische SMILES |
C=C1[C@@H]([C@@H]1CO)CO |
Kanonische SMILES |
C=C1C(C1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



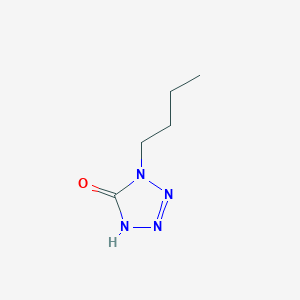
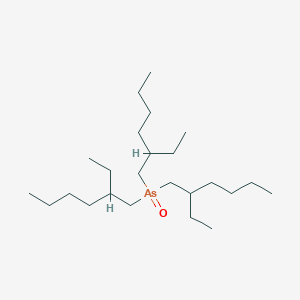
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
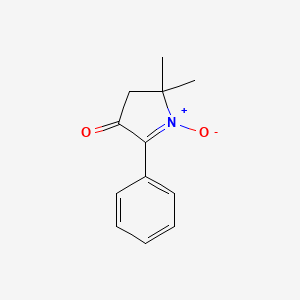
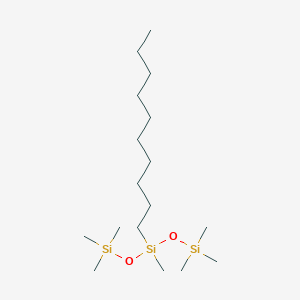
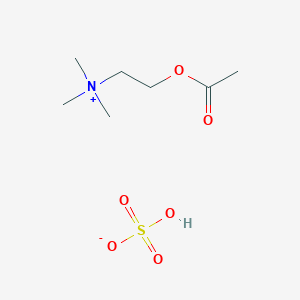
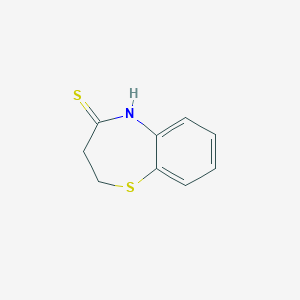
![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
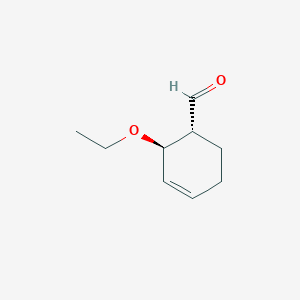
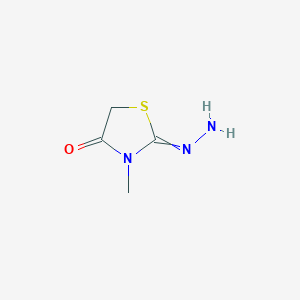
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
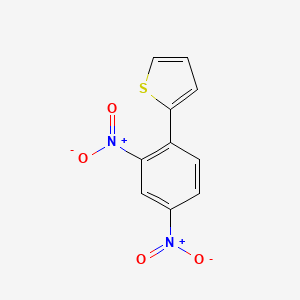
mercury](/img/structure/B14632593.png)
